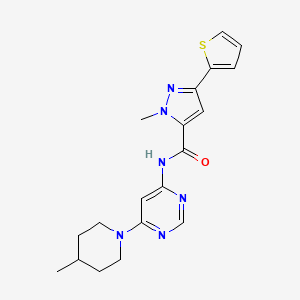
1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6OS and its molecular weight is 382.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
A structurally similar compound, (3s,4r)-tofacitinib , is known to inhibit Janus kinase 3 (Jak3), a member of the STE7 and STE20 subfamily of kinases . Jak3 is involved in signal transduction pathways related to immune response and hematopoiesis.
Mode of Action
Based on the action of similar compounds, it may interact with its target kinase by binding to the atp-binding site, thereby inhibiting the kinase’s activity .
Pharmacokinetics
The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Inhibition of jak3, a potential target, can lead to modulation of immune response and hematopoiesis .
Action Environment
The compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°c .
生物活性
1-methyl-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅OS
- Molecular Weight : 357.48 g/mol
The compound features a pyrazole core, which is known for various biological activities, along with a pyrimidine and thiophene moiety that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, pyrazole derivatives have been tested against the NCI-60 cancer cell line panel, showing moderate to good activity against various cancer types, including breast and prostate cancers .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 12.5 | |
| Compound B | PC3 (Prostate) | 8.0 | |
| Compound C | A549 (Lung) | 15.0 |
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been documented. In vitro studies have shown that certain pyrazoles can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting their potential as anti-inflammatory agents .
Case Study:
One study evaluated the effect of a series of pyrazoles on PAF-induced calcium signaling in endothelial cells. Compounds were found to significantly reduce calcium influx, indicating their potential utility in treating inflammatory conditions .
Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens. For example, certain compounds have been reported to exhibit significant antifungal properties against phytopathogenic fungi, outperforming traditional fungicides like boscalid .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Fusarium oxysporum | 5 µg/mL | |
| Compound E | Candida albicans | 10 µg/mL | |
| Compound F | Aspergillus niger | 8 µg/mL |
The mechanisms underlying the biological activities of this class of compounds are multifaceted:
- Inhibition of Kinases : Some pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival .
- Calcium Channel Modulation : The ability to modulate calcium signaling pathways is crucial for their anti-inflammatory effects .
- Antimicrobial Mechanisms : The precise mechanisms by which these compounds exert their antimicrobial effects often involve disruption of cellular processes in pathogens.
特性
IUPAC Name |
2-methyl-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-5-7-25(8-6-13)18-11-17(20-12-21-18)22-19(26)15-10-14(23-24(15)2)16-4-3-9-27-16/h3-4,9-13H,5-8H2,1-2H3,(H,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXIIMHSSAMDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














